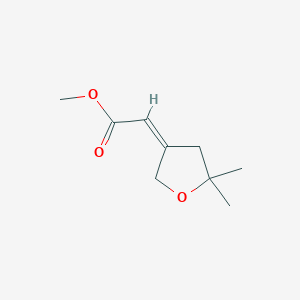
1-(4-Bromophenyl)propane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)propane-2-thiol is an organosulfur compound with the molecular formula C₉H₁₁BrS and a molecular weight of 231.15 g/mol . This compound features a bromophenyl group attached to a propane-2-thiol moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)propane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of 4-bromobenzyl bromide and sodium hydrosulfide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)propane-2-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propane-1-thiol: Similar structure but with the thiol group at a different position.
4-Bromothiophenol: Contains a bromophenyl group attached directly to a thiol group.
4-Bromobenzyl mercaptan: Features a bromobenzyl group attached to a thiol group.
Uniqueness
1-(4-Bromophenyl)propane-2-thiol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
Molecular Formula |
C9H11BrS |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)propane-2-thiol |
InChI |
InChI=1S/C9H11BrS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
DDKOWRMOTAHULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13283479.png)





![(2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13283528.png)
![[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13283534.png)



![(2R)-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13283561.png)

![2-[(1-Cyclohexylethyl)amino]propane-1,3-diol](/img/structure/B13283586.png)
